(2-Chloroethyl)[2-(ethylsulfanyl)-2-oxoethyl]sulfanylidenephosphanium
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Overview
Description
(2-Chloroethyl)[2-(ethylsulfanyl)-2-oxoethyl]sulfanylidenephosphanium is an organosulfur compound with the molecular formula C4H9ClS. This compound has been heavily investigated due to its structural similarity to sulfur mustard, a well-known chemical warfare agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloroethyl)[2-(ethylsulfanyl)-2-oxoethyl]sulfanylidenephosphanium typically involves the reaction of 2-chloroethanol with ethyl sulfide under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
(2-Chloroethyl)[2-(ethylsulfanyl)-2-oxoethyl]sulfanylidenephosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like ammonia for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound .
Scientific Research Applications
(2-Chloroethyl)[2-(ethylsulfanyl)-2-oxoethyl]sulfanylidenephosphanium has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-Chloroethyl)[2-(ethylsulfanyl)-2-oxoethyl]sulfanylidenephosphanium involves its interaction with cellular components, leading to the formation of reactive intermediates. These intermediates can cause damage to cellular structures, such as DNA and proteins, resulting in cytotoxic effects . The molecular targets and pathways involved in its action are still under investigation, but it is believed to involve alkylation reactions with nucleophilic sites in biomolecules .
Comparison with Similar Compounds
Similar Compounds
2-Chloroethyl ethyl sulfide: This compound is structurally similar and also belongs to the family of vesicant compounds.
Sulfur mustard: A well-known chemical warfare agent with similar structural features.
Uniqueness
(2-Chloroethyl)[2-(ethylsulfanyl)-2-oxoethyl]sulfanylidenephosphanium is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
62452-77-1 |
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Molecular Formula |
C6H11ClOPS2+ |
Molecular Weight |
229.7 g/mol |
IUPAC Name |
2-chloroethyl-(2-ethylsulfanyl-2-oxoethyl)-sulfanylidenephosphanium |
InChI |
InChI=1S/C6H11ClOPS2/c1-2-11-6(8)5-9(10)4-3-7/h2-5H2,1H3/q+1 |
InChI Key |
DAQRRBRGUKHXOB-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=O)C[P+](=S)CCCl |
Origin of Product |
United States |
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